2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one
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Overview
Description
2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyrazine with 4-bromobenzaldehyde, followed by cyclization with 2-methoxybenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one can be compared with other imidazo[1,2-A]pyrazine derivatives, such as:
2-(4-Chlorophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(4-Methylphenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
2-(4-Nitrophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one: The nitro group can introduce additional electronic effects, impacting the compound’s reactivity and potential biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Properties
Molecular Formula |
C19H14BrN3O2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C19H14BrN3O2/c1-25-17-5-3-2-4-16(17)23-11-10-22-12-15(21-18(22)19(23)24)13-6-8-14(20)9-7-13/h2-12H,1H3 |
InChI Key |
JNRDXMZENQHTHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C=C(N=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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